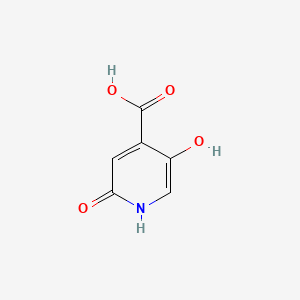
5-Chloro-2-methoxy-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxy-3-methylpyridine is a chemical compound . It is also known as 3-Chloro-2-methoxy-5-methylpyridine . It is stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular weight of 5-Chloro-2-methoxypyridine is 143.57 . The InChI code is 1S/C6H6ClNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 . The SMILES string is COc1ccc(Cl)cn1 .Physical And Chemical Properties Analysis
5-Chloro-2-methoxy-3-methylpyridine has a refractive index of n20/D 1.5260 (lit.) . It has a boiling point of 181-182 °C (lit.) and a density of 1.193 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Role in Medicinal Chemistry and Drug Development
Compounds similar to 5-Chloro-2-methoxy-3-methylpyridine play significant roles in the synthesis of pharmaceuticals. For example, the pharmacological review of chlorogenic acid (CGA), a phenolic compound, highlights its potential in treating metabolic syndrome, showcasing the importance of such compounds in developing treatments for chronic conditions (Naveed et al., 2018). Additionally, the synthesis of omeprazole and related pharmaceutical impurities demonstrates the critical role of methoxy and chloro-substituted pyridines in creating drugs that inhibit gastric ATPase, vital for treating ulcers (Saini et al., 2019).
Safety and Hazards
The safety data sheet for 2-Chloro-3-methoxy-5-methylpyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . The hazard classifications include Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Aquatic Chronic 3, and Skin Irrit. 2 .
Wirkmechanismus
Target of Action
5-Chloro-2-methoxy-3-methylpyridine is primarily used in the synthesis of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura (SM) cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, the organoboron reagents are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds, which is crucial for the synthesis of biaryls .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of biaryl compounds, which are important in various fields such as pharmaceuticals and materials science .
Result of Action
The primary result of the action of 5-Chloro-2-methoxy-3-methylpyridine is the formation of biaryl compounds via the SM cross-coupling reaction . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of 5-Chloro-2-methoxy-3-methylpyridine can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be sensitive to the presence of water and oxygen . Therefore, these reactions are typically carried out under an inert atmosphere and in anhydrous conditions . Additionally, the reaction temperature and the choice of solvent can also have a significant impact on the reaction outcome .
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDAXYOAKDLVDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)
